molecular formula C10H9N3O3 B15068357 N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide

N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide

Cat. No.: B15068357
M. Wt: 219.20 g/mol
InChI Key: NYGLJETWRUFZQH-UHFFFAOYSA-N
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Description

N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide is a heterocyclic compound belonging to the 1,8-naphthyridine family. Compounds in this family are known for their diverse biological activities and photochemical properties

Preparation Methods

The synthesis of 1,8-naphthyridines, including N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide, can be achieved through various methods. Common synthetic routes include multicomponent reactions, the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . Industrial production methods often focus on optimizing these routes to improve yield and reduce environmental impact.

Chemical Reactions Analysis

N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide involves its interaction with DNA. It binds to double-stranded DNA by intercalating between adjacent base pairs, which alters the DNA conformation and inhibits DNA replication and transcription . This leads to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide can be compared to other 1,8-naphthyridine derivatives such as N-(5,7-Dimethyl-[1,8]naphthyridin-2-yl)-N’-phenylthiourea . While both compounds share a similar core structure, their substituents and resulting properties differ. This compound is unique due to its hydroxyl groups, which enhance its ability to form hydrogen bonds and interact with biological targets.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

N-(5-hydroxy-7-oxo-8H-1,8-naphthyridin-2-yl)acetamide

InChI

InChI=1S/C10H9N3O3/c1-5(14)11-8-3-2-6-7(15)4-9(16)13-10(6)12-8/h2-4H,1H3,(H3,11,12,13,14,15,16)

InChI Key

NYGLJETWRUFZQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C(=CC(=O)N2)O

Origin of Product

United States

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